(R)-5-(8-Chloroisoquinolin-3-Ylamino)-3-(1-(Dimethylamino)propan-2-Yloxy)pyrazine-2-Carbonitrile

Catalog No.
S548256
CAS No.
1184843-57-9
M.F
C19H19ClN6O
M. Wt
382.85
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-5-(8-Chloroisoquinolin-3-Ylamino)-3-(1-(Dimeth...

CAS Number

1184843-57-9

Product Name

(R)-5-(8-Chloroisoquinolin-3-Ylamino)-3-(1-(Dimethylamino)propan-2-Yloxy)pyrazine-2-Carbonitrile

IUPAC Name

5-[(8-chloroisoquinolin-3-yl)amino]-3-[(2R)-1-(dimethylamino)propan-2-yl]oxypyrazine-2-carbonitrile

Molecular Formula

C19H19ClN6O

Molecular Weight

382.85

InChI

InChI=1S/C19H19ClN6O/c1-12(11-26(2)3)27-19-16(8-21)22-10-18(25-19)24-17-7-13-5-4-6-15(20)14(13)9-23-17/h4-7,9-10,12H,11H2,1-3H3,(H,23,24,25)/t12-/m1/s1

InChI Key

SRBJWIBAMIKCMV-GFCCVEGCSA-N

SMILES

CC(CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C3C(=C2)C=CC=C3Cl

Solubility

soluble in DMSO, not soluble in water.

Synonyms

SAR020106; SAR020106; SAR 020106; SAR20106; SAR20106; SAR 20106.

Description

The exact mass of the compound (R)-5-(8-Chloroisoquinolin-3-Ylamino)-3-(1-(Dimethylamino)propan-2-Yloxy)pyrazine-2-Carbonitrile is 382.13089 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. The storage condition is described as 0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years)..
  • Kinase Inhibitor: The molecule contains a pyrazinecarbonitrile group, a common feature in many kinase inhibitors []. Kinases are enzymes involved in regulating various cellular processes. Inhibiting specific kinases can be a therapeutic strategy in diseases like cancer.
  • Ligand for Protein Targets: The molecule's structure suggests it could bind to specific protein targets within cells. This potential binding could be useful for studying protein function or potentially developing new drugs [].

Data Availability:

  • Some resources like the Protein Data Bank (PDB) list (R)-5-(8-Chloroisoquinolin-3-Ylamino)-3-(1-(Dimethylamino)propan-2-Yloxy)pyrazine-2-Carbonitrile as a ligand, but detailed information on its function is not provided [].
  • PubChem, a database of chemical information, provides some basic properties and limited references, but no specific details on scientific research applications [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.6

Exact Mass

382.13089

Appearance

Solid powder

Storage

0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years).

Wikipedia

(R)-5-(8-chloroisoquinolin-3-ylamino)-3-(1-(dimethylamino)propan-2-yloxy)pyrazine-2-carbonitrile

Dates

Modify: 2023-08-15
1: Touchefeu Y, Khan AA, Borst G, Zaidi SH, McLaughlin M, Roulstone V, Mansfield D, Kyula J, Pencavel T, Karapanagiotou EM, Clayton J, Federspiel MJ, Russell SJ, Garrett M, Collins I, Harrington KJ. Optimising measles virus-guided radiovirotherapy with external beam radiotherapy and specific checkpoint kinase 1 inhibition. Radiother Oncol. 2013 Jul;108(1):24-31. doi: 10.1016/j.radonc.2013.05.036. Epub 2013 Jul 9. PubMed PMID: 23849174.
2: Borst GR, McLaughlin M, Kyula JN, Neijenhuis S, Khan A, Good J, Zaidi S, Powell NG, Meier P, Collins I, Garrett MD, Verheij M, Harrington KJ. Targeted radiosensitization by the Chk1 inhibitor SAR-020106. Int J Radiat Oncol Biol Phys. 2013 Mar 15;85(4):1110-8. doi: 10.1016/j.ijrobp.2012.08.006. Epub 2012 Sep 14. PubMed PMID: 22981708.
3: Reader JC, Matthews TP, Klair S, Cheung KM, Scanlon J, Proisy N, Addison G, Ellard J, Piton N, Taylor S, Cherry M, Fisher M, Boxall K, Burns S, Walton MI, Westwood IM, Hayes A, Eve P, Valenti M, de Haven Brandon A, Box G, van Montfort RL, Williams DH, Aherne GW, Raynaud FI, Eccles SA, Garrett MD, Collins I. Structure-guided evolution of potent and selective CHK1 inhibitors through scaffold morphing. J Med Chem. 2011 Dec 22;54(24):8328-42. doi: 10.1021/jm2007326. Epub 2011 Nov 23. PubMed PMID: 22111927; PubMed Central PMCID: PMC3241339.
4: Walton MI, Eve PD, Hayes A, Valenti M, De Haven Brandon A, Box G, Boxall KJ, Aherne GW, Eccles SA, Raynaud FI, Williams DH, Reader JC, Collins I, Garrett MD. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor SAR-020106. Mol Cancer Ther. 2010 Jan;9(1):89-100. doi: 10.1158/1535-7163.MCT-09-0938. Epub 2010 Jan 6. PubMed PMID: 20053762.

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